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Compound of Interest

Compound Name: 8-Fluoroisoquinoline

Cat. No.: B092601 Get Quote

An In-Depth Technical Guide to 8-Fluoroisoquinoline: Structure, Properties, and Therapeutic

Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoroisoquinoline, a

heterocyclic aromatic compound of interest in medicinal chemistry. This document details its

chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it

explores the potential biological activity of the 8-fluoroisoquinoline scaffold, with a particular

focus on its role as a core component of Rho-kinase (ROCK) inhibitors, a promising class of

therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are

provided to support further research and development.

Chemical Structure and Physicochemical Properties
8-Fluoroisoquinoline is a derivative of isoquinoline with a fluorine atom substituted at the C8

position. The introduction of fluorine can significantly alter the molecule's electronic properties,

lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

Chemical Structure
The canonical structure and key identifiers for 8-Fluoroisoquinoline are presented below.

IUPAC Name: 8-fluoroisoquinoline[2]
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CAS Number: 1075-00-9[2][3]

Molecular Formula: C₉H₆FN[2][3]

SMILES: C1=CC2=C(C=NC=C2)C(=C1)F[2]

InChIKey: AAQUCBIWXJSBEU-UHFFFAOYSA-N[2]

Physicochemical Data
Quantitative physicochemical data for 8-Fluoroisoquinoline are summarized in the table

below. It is important to note that while some experimental data are available, many properties

are computationally predicted and should be confirmed empirically.

Property Value Source

Molecular Weight 147.15 g/mol PubChem[2][3]

Boiling Point
255.3 °C at 760 mmHg

(Predicted)
Sigma-Aldrich[4]

Density 1.216 g/cm³ (Predicted) ECHEMI[1]

Melting Point Not available -

Solubility No data available ECHEMI[1]

pKa No data available -

XLogP3 2.2 (Computed) PubChem[2]

Topological Polar Surface Area 12.9 Å² (Computed) PubChem[2]

Spectroscopic Analysis (Predicted)
While experimental spectra for 8-Fluoroisoquinoline are not readily available in the public

domain, its spectroscopic characteristics can be predicted based on its structure and data from

analogous compounds like 8-fluoroquinoline and isoquinoline.

¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ

7.0-9.5 ppm). The protons on the pyridine ring (H1, H3, H4) will likely appear at a lower field

compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen

atom. The fluorine at C8 will introduce coupling to nearby protons, particularly H7.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine

carbon atoms. The presence of the fluorine atom will cause characteristic splitting (coupling) of

the signals for the carbons it is bonded to (C8) and those nearby (C7, C10). The C-F coupling

constants (¹JCF, ²JCF, ³JCF) are a key diagnostic feature.[5] The carbon directly attached to

the fluorine (C8) will exhibit a large one-bond coupling constant and is expected to be in the δ

155-165 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum of 8-Fluoroisoquinoline is expected to exhibit characteristic absorption

bands for aromatic systems. Key predicted absorptions include:

Aromatic C-H stretch: 3100-3000 cm⁻¹[6]

C=C and C=N ring stretching: 1600-1400 cm⁻¹[6]

C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.

C-H out-of-plane bending: 900-700 cm⁻¹, which can be diagnostic of the substitution pattern.

[7]

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 147. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the

heterocyclic ring, a characteristic fragmentation for isoquinolines.[8][9] High-resolution mass

spectrometry (HRMS) should yield a monoisotopic mass of 147.0484 Da.[2]

Synthesis of 8-Fluoroisoquinoline
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A direct, published protocol for the synthesis of 8-Fluoroisoquinoline is not readily available.

However, a plausible and efficient route can be designed based on well-established

organofluorine chemistry, specifically the Balz-Schiemann reaction, starting from the

commercially available 8-aminoisoquinoline.

Proposed Synthetic Workflow
The proposed synthesis involves the diazotization of 8-aminoisoquinoline followed by thermal

decomposition of the resulting diazonium fluoroborate salt.

Step 1: Diazotization

Step 2: Balz-Schiemann Reaction

8-Aminoisoquinoline

Isoquinolin-8-diazonium
fluoroborate

  NaNO₂, HBF₄
  0-5 °C

8-Fluoroisoquinoline

  Heat (Δ)
  - N₂, - BF₃

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 8-Fluoroisoquinoline.

Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for the Balz-Schiemann reaction.

Materials:
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8-Aminoisoquinoline

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

Sodium nitrite (NaNO₂)

Anhydrous diethyl ether

Inert solvent (e.g., toluene or xylene)

Standard laboratory glassware and purification apparatus (filtration, rotary evaporator,

column chromatography)

Procedure:

Diazotization:

In a flask cooled to 0 °C in an ice-salt bath, dissolve 8-aminoisoquinoline (1 equivalent) in

a 48% aqueous solution of tetrafluoroboric acid.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise,

ensuring the internal temperature is maintained below 5 °C.

Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a precipitate (the

diazonium fluoroborate salt) should be observed.

Collect the solid precipitate by vacuum filtration.

Wash the collected solid with cold anhydrous diethyl ether to remove residual acid and

water.

Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be

explosive and should be handled with care behind a blast shield.

Fluorination (Balz-Schiemann Reaction):

Place the dry isoquinolin-8-diazonium fluoroborate salt in a flask equipped with a

condenser.
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Gently heat the solid under an inert atmosphere. The decomposition, indicated by the

evolution of nitrogen gas and boron trifluoride, typically occurs between 100-150 °C.

Once gas evolution ceases, cool the reaction mixture to room temperature.

Purification:

The crude product is a dark residue. Dissolve the residue in a suitable organic solvent

(e.g., dichloromethane or ethyl acetate).

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to

neutralize any remaining acid, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

Purify the crude 8-Fluoroisoquinoline by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Biological Activity and Therapeutic Potential
While direct biological data for 8-Fluoroisoquinoline is limited, the scaffold is a key

component in pharmacologically active molecules. A notable example is 8-fluoroisoquinoline-

5-sulfonamide, which is structurally related to known potent inhibitors of Rho-kinase (ROCK).

This suggests that the 8-fluoroisoquinoline core is a promising starting point for the

development of ROCK inhibitors.

The Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, primarily

through its control of the actin cytoskeleton.[10][11] The pathway is initiated by the activation of

the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK

phosphorylates several downstream substrates, leading to increased actomyosin contractility,

stress fiber formation, and cell migration.[12][13] Dysregulation of this pathway is implicated in

numerous diseases, including hypertension, glaucoma, nerve injury, and cancer metastasis,

making ROCK a significant therapeutic target.[11][14]
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Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation
To assess the potential of 8-Fluoroisoquinoline derivatives as ROCK inhibitors, a robust in

vitro kinase assay is essential. The following protocol describes a common method for

determining the inhibitory activity of a compound against ROCK1 and ROCK2.

In Vitro ROCK Kinase Activity Assay (ELISA-based)
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This protocol is adapted from commercially available ROCK activity assay kits and published

methodologies.[15][16][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

against purified ROCK1 and ROCK2 enzymes.

Materials:

96-well microtiter plate pre-coated with a recombinant ROCK substrate (e.g., MYPT1)

Purified, active ROCK1 and ROCK2 enzymes

Test compound (e.g., 8-Fluoroisoquinoline derivative) dissolved in DMSO

ATP solution

Kinase assay buffer

Primary antibody: Anti-phospho-MYPT1 (Thr696)

Secondary antibody: HRP-conjugated anti-primary antibody

Chromogenic HRP substrate (e.g., TMB)

Stop solution (e.g., 1 M H₂SO₄)

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Compound Preparation:

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is

10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

Prepare a positive control inhibitor (e.g., Y-27632 or RKI-1447) and a vehicle control

(DMSO only).[15][19]

Kinase Reaction:
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Add kinase assay buffer to all wells of the MYPT1-coated plate.

Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

Add the purified ROCK1 or ROCK2 enzyme to all wells except for the "no enzyme"

negative control wells.

Pre-incubate the plate for 10-15 minutes at 30 °C to allow the inhibitor to bind to the

enzyme.

Initiate the kinase reaction by adding a solution of ATP to all wells.

Incubate the plate at 30 °C for 60 minutes.

Detection:

Wash the wells multiple times with a wash buffer to remove the reaction components.

Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room

temperature for 60 minutes.

Wash the wells again to remove unbound primary antibody.

Add the HRP-conjugated secondary antibody to each well and incubate at room

temperature for 60 minutes.

Wash the wells thoroughly to remove unbound secondary antibody.

Add the TMB substrate to each well and incubate in the dark until a blue color develops

(typically 15-30 minutes).

Stop the reaction by adding the stop solution, which will turn the color from blue to yellow.

Data Analysis:

Measure the absorbance of each well at 450 nm using a microplate reader.

Subtract the background absorbance (from "no enzyme" wells) from all other readings.
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Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technical guide provides a foundational understanding of 8-Fluoroisoquinoline, offering

insights into its chemical nature, synthesis, and significant potential as a scaffold for developing

novel therapeutics targeting the ROCK signaling pathway. The provided protocols serve as a

practical starting point for researchers aiming to explore this promising compound and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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